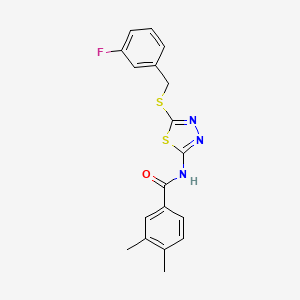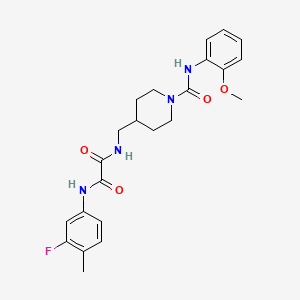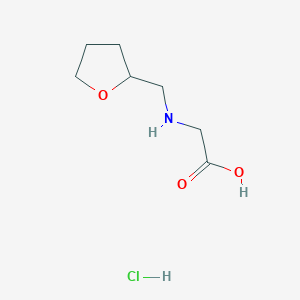
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions. For example, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides by reacting with n-alkylbromides in the presence of a base .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
DNA Binding and Anticancer Activity
Sulfonamide derivatives, including those similar to the specified compound, have been investigated for their DNA-binding properties and potential anticancer activities. Mixed-ligand copper(II)-sulfonamide complexes have shown significant interactions with DNA, leading to DNA cleavage and exhibiting antiproliferative activity against cancer cells, including yeast and human tumor cells in culture. These interactions suggest that sulfonamide derivatives could play a crucial role in developing anticancer therapies by inducing apoptosis in cancer cells (González-Álvarez et al., 2013).
Tautomerism in Crystal Structures
Research has also focused on understanding the tautomerism within the crystal structures of sulfonamide compounds. Studies involving density functional theory calculations and solid-state NMR spectroscopy have helped distinguish between different tautomeric forms, providing insights into the structural and electronic properties of these compounds. Such research contributes to the fundamental understanding of chemical properties and behavior, which is essential for the design of more effective molecules for various applications (Li et al., 2014).
Photosensitizers for Photodynamic Therapy
Sulfonamide derivatives have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds have shown good fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, indicating their potential effectiveness in cancer treatment through Type II photodynamic mechanisms (Pişkin et al., 2020).
Enzyme Inhibition and Molecular Docking Studies
Sulfonamide compounds have been the subject of enzyme inhibition and molecular docking studies, exploring their potential as inhibitors for various biological targets. Such studies not only provide insights into the inhibitory mechanisms of these compounds but also contribute to the development of therapeutic agents against diseases like tuberculosis by understanding their interaction with specific enzymes (Purushotham & Poojary, 2018).
Synthesis and Characterization for Material Science Applications
Research into sulfonamide derivatives extends beyond biomedical applications, with studies focusing on the synthesis and characterization of these compounds for material science applications. For instance, polymeric materials functionalized with sulfonamide derivatives demonstrate potential for various industrial and technological applications, underscoring the versatility and importance of sulfonamide compounds in scientific research (Hori et al., 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of action
Thiazole derivatives are known to interact with a variety of biological targets. For instance, some thiazole compounds have been found to interact with cyclin-dependent kinase 2 . .
Biochemical pathways
Thiazole derivatives can influence a variety of biochemical pathways, again depending on the specific compound and its targets. Some thiazole compounds have been found to have antiviral, anti-inflammatory, anticancer, and other activities .
Propriétés
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c1-10-8-11(2)16(12(3)9-10)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKNFFUFBDSRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2686514.png)
![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2686516.png)

![4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2686520.png)



![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2686524.png)



![[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate](/img/structure/B2686530.png)
